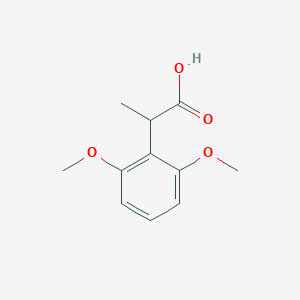

2-(2,6-Dimethoxyphenyl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(2,6-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H14O4/c1-7(11(12)13)10-8(14-2)5-4-6-9(10)15-3/h4-7H,1-3H3,(H,12,13) |

InChI Key |

YOHDJOHDQXXSRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1OC)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements

Classical Synthetic Approaches for Propanoic Acid Derivatives

Traditional methods for synthesizing propanoic acid derivatives involve fundamental organic reactions that are widely applicable. These approaches typically focus on the formation of the carboxylic acid functional group and the construction of the carbon skeleton.

A common and straightforward method for producing a carboxylic acid is through the hydrolysis of its corresponding ester. wikipedia.org This reaction can be performed under either acidic or basic conditions. jk-sci.com

Acid-Catalyzed Hydrolysis: This process is the reverse of Fischer esterification. wikipedia.org It involves treating the ester with water in the presence of a catalytic amount of a strong acid. The reaction is an equilibrium process, and using an excess of water helps to drive the reaction toward the formation of the carboxylic acid and alcohol. wikipedia.orgorgoreview.com The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. jk-sci.comorgoreview.com

Base-Catalyzed Hydrolysis (Saponification): Saponification is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgmasterorganicchemistry.com The hydroxide ion directly attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then expels an alkoxide ion. masterorganicchemistry.com This process forms a carboxylate salt, which is subsequently protonated in an acidic workup step to yield the final neutral carboxylic acid. jk-sci.commasterorganicchemistry.com For preparative purposes, base-catalyzed hydrolysis is often preferred because it goes to completion. jk-sci.com

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Reagent | Catalytic amount of strong acid (e.g., H₂SO₄) | Stoichiometric amount of strong base (e.g., NaOH) |

| Nature of Reaction | Reversible (Equilibrium) wikipedia.orgorgoreview.com | Irreversible wikipedia.orgjk-sci.com |

| Initial Product | Carboxylic Acid & Alcohol | Carboxylate Salt & Alcohol masterorganicchemistry.com |

| Mechanism Step | Protonation of carbonyl oxygen activates the ester. orgoreview.com | Nucleophilic attack by hydroxide ion on carbonyl carbon. jk-sci.com |

| Final Step | Not applicable | Acid workup to protonate the carboxylate salt. masterorganicchemistry.com |

The Strecker synthesis is a well-established method for preparing α-amino acids from aldehydes or ketones. wikipedia.org The classic reaction involves three components: an aldehyde, ammonia, and cyanide. The process begins with the formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion to form an α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. masterorganicchemistry.comorganic-chemistry.org

While the direct product is an α-amino acid, the principles of the Strecker synthesis are relevant in the broader context of creating carboxylic acid precursors. The formation and subsequent hydrolysis of a nitrile is a fundamental strategy for introducing a carboxyl group. The classical Strecker synthesis produces a racemic mixture of α-amino acids unless chiral auxiliaries or catalysts are used. wikipedia.org

Oxidation and reduction reactions are pivotal transformations in organic synthesis and offer various pathways to propanoic acid derivatives. researchgate.net

Oxidative Pathways: A primary route to carboxylic acids is the oxidation of corresponding primary alcohols or aldehydes. For instance, a compound like 2-(2,6-dimethoxyphenyl)propan-1-ol could be oxidized to 2-(2,6-dimethoxyphenyl)propanoic acid. Common oxidizing agents for converting primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions. docbrown.info The oxidation of propionaldehyde (B47417) is a method used in the industrial production of propionic acid. google.com

Reductive Pathways: While carboxylic acids themselves are the result of oxidation, reductive steps are often crucial in multi-step syntheses of their precursors. Conversely, carboxylic acids can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). docbrown.info This transformation is useful if the alcohol is needed as an intermediate for further reactions. It is important to note that milder reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, are typically not strong enough to reduce carboxylic acids. docbrown.info

Building the carbon framework of 2-arylpropanoic acids often involves condensation or alkylation reactions.

Condensation Reactions: Reactions like the Knoevenagel condensation involve the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group. nih.gov This can be a step in a multi-stage synthesis. For example, aldehydes can be reacted with Meldrum's acid in a Knoevenagel condensation, followed by reduction and hydrolysis/decarboxylation to generate 3-propanoic acid derivatives. birmingham.ac.uk

Alkylation and Acylation Reactions: Friedel-Crafts reactions are a cornerstone of aromatic chemistry for attaching alkyl or acyl groups to an aromatic ring. google.com In a relevant synthesis, an aromatic compound like 1,3-dimethoxybenzene (B93181) could undergo a Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a propiophenone (B1677668) intermediate. This ketone could then be converted to the desired propanoic acid through subsequent reaction steps.

| Reaction Type | Description | Starting Materials Example | Key Intermediate |

| Friedel-Crafts Acylation | An acyl group is added to an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. google.com | 1,3-Dimethoxybenzene + Propanoyl chloride | 1-(2,6-Dimethoxyphenyl)propan-1-one |

| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. nih.gov | Aromatic aldehyde + Meldrum's acid | Alkylidene Meldrum's acid derivative |

Modern Stereoselective Synthesis Techniques

Many biologically active molecules, including pharmaceuticals, exist as a single enantiomer. wikipedia.org Consequently, the development of methods to selectively synthesize one stereoisomer is a major focus of modern organic chemistry. rsc.orgrsc.org For a molecule like this compound, which has a stereocenter at the second carbon, stereoselective synthesis is crucial for obtaining enantiomerically pure forms.

One of the most powerful strategies for controlling stereochemistry is the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

The general process involves:

Attaching the achiral propanoic acid precursor to the chiral auxiliary, often forming an amide or ester linkage.

Performing a diastereoselective reaction, such as alkylation of the α-carbon. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the other, less hindered face.

Cleaving the auxiliary to release the enantiomerically enriched propanoic acid.

Several types of chiral auxiliaries have been developed and are widely used:

Evans' Oxazolidinones: These are among the most reliable and widely used chiral auxiliaries. An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with electrophiles (like an alkyl halide) with high diastereoselectivity. du.ac.in

Pseudoephedrine Amides: Pseudoephedrine can be used as an effective chiral auxiliary. When reacted with a carboxylic acid to form an amide, the α-proton can be removed to form an enolate. The subsequent alkylation is directed by the stereocenters of the pseudoephedrine backbone. wikipedia.org

Camphorsultams: Derived from camphor, these auxiliaries provide excellent stereocontrol in a variety of reactions, including alkylations and aldol (B89426) reactions.

The use of these auxiliaries allows for the predictable synthesis of either the (R)- or (S)-enantiomer of the target propanoic acid, depending on the choice of auxiliary and reagents.

| Chiral Auxiliary | Typical Substrate Attachment | Key Intermediate | Common Application |

| Evans' Oxazolidinone | N-Acylation | Chiral (Z)-Enolate du.ac.in | Diastereoselective Alkylation, Aldol Reactions |

| Pseudoephedrine | Amide Formation | Chiral Enolate | Diastereoselective Alkylation of Carboxylic Acids wikipedia.org |

| Camphorsultam | N-Acylation | Chiral Enolate | Diastereoselective Alkylation, Conjugate Additions |

Enantioselective Catalysis (e.g., Asymmetric Hydrogenation, Asymmetric Aldol Reactions)

The generation of a single enantiomer is paramount for many applications of chiral molecules like this compound. Enantioselective catalysis offers a powerful tool to achieve this, primarily through asymmetric hydrogenation and asymmetric aldol reactions.

Asymmetric Hydrogenation is a cornerstone for producing chiral α-arylpropanoic acids. This method typically involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor. The success of this reaction hinges on the use of a chiral catalyst that can selectively deliver hydrogen to one face of the double bond. wikipedia.org

Transition metal complexes with chiral ligands are the most common catalysts. For example, ruthenium-based catalysts featuring the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) ligand have demonstrated high efficacy in the hydrogenation of various unsaturated carboxylic acids, yielding optically active products with excellent enantioselectivity (up to 99% enantiomeric excess, or ee). tandfonline.com More recently, catalysts based on more earth-abundant metals like nickel have been developed. A nickel-catalyzed system using P-chiral ligands like (R,R)-BenzP* has shown excellent reactivity and enantioselectivity for the asymmetric hydrogenation of α-substituted acrylic acids, achieving up to 99.4% ee. nih.gov Another approach involves heterogeneous catalysis, such as using a cinchona-modified palladium catalyst, which has been successfully applied to the synthesis of optically active α-arylpropanoic acids. tandfonline.com

Asymmetric Aldol Reactions provide an alternative and powerful route for establishing stereocenters. This strategy often employs chiral auxiliaries to direct the stereochemical outcome of the reaction. The Evans asymmetric aldol reaction, for instance, utilizes chiral oxazolidinone auxiliaries. An N-acyloxazolidinone can be converted into its corresponding enolate, which then reacts with an aldehyde (such as 2,6-dimethoxybenzaldehyde) in a highly diastereoselective manner. nih.gov Subsequent removal of the chiral auxiliary reveals the chiral β-hydroxy acid, which can be further modified to yield the target propanoic acid. This method allows for the construction of carbon-carbon bonds while simultaneously setting one or more stereocenters with a high degree of control. purdue.edunih.gov

Diastereoselective Synthetic Routes

When a molecule contains multiple stereocenters, controlling the relative configuration between them is crucial. Diastereoselective synthesis aims to produce one diastereomer preferentially over others. For arylpropanoic acids with additional stereocenters, this is a key challenge.

One of the most effective methods for diastereoselective synthesis in this context is the use of chiral auxiliaries, as seen in the Evans chemistry mentioned previously. nih.gov For example, the synthesis of 2-alkyl substituted 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acids was achieved with high stereospecificity using a 4-benzyl-2-oxazolidinone chiral auxiliary. scribd.com This approach ensures that the incoming group is added in a specific orientation relative to the existing chiral center on the auxiliary, thus defining the stereochemistry of the newly formed center. The diastereomers can often be separated by standard techniques like silica (B1680970) gel chromatography. nih.gov

Multicomponent reactions can also be designed to be diastereoselective. For instance, one-pot sequences like the Ugi reaction followed by intramolecular nucleophilic substitution have been developed to synthesize complex heterocyclic systems with high diastereoselectivity (>95:5 dr). nih.gov While not directly applied to this compound, these methodologies showcase advanced strategies for controlling diastereoselectivity in complex molecules.

Green Chemistry Principles in the Synthesis of Arylpropanoic Acids

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals. mdpi.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netnih.gov

Key green chemistry approaches applicable to the synthesis of arylpropanoic acids include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. mdpi.com Some reactions can even be performed under solvent-free conditions. mdpi.com

Catalysis: Employing catalysts, especially heterogeneous catalysts, allows for lower reaction temperatures and pressures, higher selectivity, and easier separation and recycling of the catalyst, which reduces waste. tandfonline.commdpi.com The shift from stoichiometric reagents to catalytic systems is a fundamental aspect of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric hydrogenation is an excellent example of a 100% atom-economical reaction. ub.edu

One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single operation reduces the need for intermediate purification steps, thereby saving solvents, energy, and time, and minimizing waste generation. nih.govnih.gov

The development of heterogeneous catalytic systems for hydrogenation and palladium-catalyzed one-pot protocols for the synthesis of 2-aryl propionic acids are practical examples of green chemistry in action within this class of compounds. tandfonline.commdpi.com

Optimization of Reaction Conditions and Yields

Maximizing the yield of a desired product is a critical aspect of chemical synthesis. This is achieved through the systematic optimization of various reaction parameters, including temperature, pressure, solvent, catalyst type and loading, and reaction time. researchgate.net

For instance, in the palladium-catalyzed synthesis of 2-aryl propionic acids, a key step is the Heck reaction followed by carbonylation. mdpi.com The optimization of this process would involve screening different palladium sources, ligands, bases, and solvents to find the combination that gives the highest yield and regioselectivity for the branched propionic acid isomer over the linear one.

The following interactive table illustrates a hypothetical optimization study for a key synthetic step, based on common practices in the field.

| Entry | Catalyst (mol%) | Ligand | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (1.0) | PPh₃ | 100 | 24 | 65 |

| 2 | Pd(OAc)₂ (0.5) | PPh₃ | 100 | 24 | 62 |

| 3 | Pd(OAc)₂ (0.5) | JohnPhos | 120 | 20 | 78 |

| 4 | Pd(OAc)₂ (0.5) | t-Bu-XPhos | 120 | 20 | 85 |

| 5 | Pd(OAc)₂ (0.5) | t-Bu-XPhos | 100 | 20 | 75 |

Modern approaches to optimization may also employ machine learning algorithms to more efficiently explore the vast parameter space and predict the optimal conditions, reducing the number of experiments required. beilstein-journals.org

Design and Synthesis of Precursors and Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates. The synthetic design often starts with readily available aromatic compounds.

A common strategy for arylpropanoic acids involves a precursor such as a substituted benzaldehyde (B42025) or aryl halide. For example, a synthesis could begin with 2,6-dimethoxybenzaldehyde. This aldehyde can be converted into an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction. This intermediate is then a suitable substrate for asymmetric hydrogenation to introduce the chiral center and produce the final propanoic acid.

Alternatively, a palladium-catalyzed cross-coupling reaction could be employed. Starting with a precursor like 1-bromo-2,6-dimethoxybenzene, a Heck reaction with ethylene (B1197577) could generate 2,6-dimethoxystyrene. mdpi.com This styrene (B11656) derivative is a key intermediate that can then undergo hydroxycarbonylation to yield the target this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By absorbing light at specific frequencies corresponding to the energy of these vibrations, molecules reveal the types of chemical bonds and functional groups they contain.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 2-(2,6-Dimethoxyphenyl)propanoic acid, the spectrum is characterized by distinct absorption bands corresponding to its carboxylic acid, dimethoxy-substituted aromatic ring, and propanoic acid moieties.

The most notable feature is the very broad absorption band typically observed between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to intermolecular hydrogen bonding. docbrown.info The presence of the carbonyl group (C=O) within the carboxylic acid is confirmed by a strong, sharp absorption peak appearing around 1700–1725 cm⁻¹. docbrown.info

Vibrations associated with the aromatic ring are also evident. C-H stretching vibrations of the benzene (B151609) ring typically appear at wavenumbers just above 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to a series of absorptions in the 1450–1600 cm⁻¹ region. The presence of the two methoxy (B1213986) groups is identified by C-H stretching bands around 2850–2960 cm⁻¹ and prominent C-O (ether) stretching bands, often seen as a strong absorption near 1250 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch).

Table 1: Characteristic FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| ~3300–2500 | O-H stretch (broad) | Carboxylic Acid |

| ~3100–3000 | C-H stretch | Aromatic Ring |

| ~2960–2850 | C-H stretch | Methoxy (-OCH₃) and Alkyl Groups |

| ~1725–1700 | C=O stretch (strong) | Carboxylic Acid |

| ~1600, 1580, 1470 | C=C stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C stretch | Aryl Ether (Methoxy) |

| ~1040 | Symmetric C-O-C stretch | Aryl Ether (Methoxy) |

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on non-polar bonds and symmetric vibrations. While O-H and C=O bonds show weak signals in Raman spectra, vibrations of the carbon skeleton, particularly the aromatic ring, produce strong and well-defined peaks.

Table 2: Predicted FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| ~3070 | C-H stretch | Aromatic Ring |

| ~2940 | C-H stretch | Methyl and Methoxy Groups |

| ~1610 | C=C stretch | Aromatic Ring |

| ~1000 | Ring Breathing (symmetric) | Aromatic Ring |

| ~800 | C-O-C stretch | Aryl Ether (Methoxy) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

The ¹H NMR spectrum of this compound provides a wealth of structural information through chemical shifts, signal integration, and spin-spin coupling patterns.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically in the δ 10–13 ppm range. Its broadness is due to hydrogen bonding and chemical exchange.

Aromatic Protons: The symmetrically substituted 2,6-dimethoxy phenyl group gives a characteristic A₂B pattern. The proton at the C4 position (H-4) is expected to appear as a triplet, coupled to the two equivalent protons at the C3 and C5 positions. The H-3 and H-5 protons will appear as a doublet, coupled to H-4. Due to the electron-donating effect of the methoxy groups, these protons will be shifted upfield relative to benzene (δ 7.26 ppm).

Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups are in the same chemical environment and will produce a sharp singlet, typically around δ 3.8 ppm.

Propanoic Acid Side Chain: The proton on the alpha-carbon (α-CH) will appear as a quartet, as it is coupled to the three protons of the adjacent methyl group (n+1 rule, 3+1=4). The three protons of the terminal methyl group (-CH₃) will appear as a doublet, being coupled to the single α-CH proton (1+1=2).

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| ~12.0 | -COOH | Broad Singlet | N/A | 1H |

| ~7.25 | Ar-H4 | Triplet | ~8.4 | 1H |

| ~6.60 | Ar-H3, H5 | Doublet | ~8.4 | 2H |

| ~4.10 | α-CH | Quartet | ~7.2 | 1H |

| ~3.80 | -OCH₃ | Singlet | N/A | 6H |

| ~1.50 | -CH₃ | Doublet | ~7.2 | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about their electronic state.

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is the most deshielded, appearing significantly downfield, typically between δ 175–185 ppm.

Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons. The C2 and C6 carbons, bonded to the electronegative oxygen atoms of the methoxy groups, will be the most downfield among the ring carbons (around δ 158 ppm). The ipso-carbon C1 (to which the propanoic acid group is attached) will appear next, followed by the C4 and then the C3/C5 carbons, which are the most shielded.

Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons will produce a single sharp signal around δ 55–60 ppm.

Propanoic Acid Side Chain: The alpha-carbon (α-C) and the methyl carbon (-CH₃) will appear in the aliphatic region of the spectrum.

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~178.0 | -C=O |

| ~158.5 | Ar-C2, C6 |

| ~130.0 | Ar-C4 |

| ~114.0 | Ar-C1 |

| ~104.5 | Ar-C3, C5 |

| ~56.0 | -OCH₃ |

| ~40.0 | α-C |

| ~15.0 | -CH₃ |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For this molecule, key cross-peaks would be observed between:

The α-CH proton and the terminal -CH₃ protons of the propanoic acid chain.

The aromatic H-4 proton and the aromatic H-3/H-5 protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the direct assignment of each carbon atom that bears protons. Key correlations would include:

Ar-H4 to Ar-C4.

Ar-H3/H5 to Ar-C3/C5.

α-CH to α-C.

-CH₃ protons to the -CH₃ carbon.

-OCH₃ protons to the -OCH₃ carbons.

A correlation from the methoxy protons (-OCH₃) to the aromatic C2/C6 carbons.

Correlations from the α-CH proton to the aromatic ipso-carbon (C1) and the carbonyl carbon (-C=O).

Correlations from the aromatic H-3/H-5 protons to the neighboring C1, C2/C6, and C4 carbons.

Table 5: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Structural Information Confirmed |

|---|---|---|---|

| COSY | α-CH | -CH₃ | Connectivity of the propanoic acid side chain. |

| COSY | Ar-H4 | Ar-H3, H5 | Connectivity of aromatic protons. |

| HMQC/HSQC | α-CH | α-C | Direct C-H bond assignment in side chain. |

| HMQC/HSQC | -OCH₃ | -OCH₃ Carbon | Direct C-H bond assignment of methoxy groups. |

| HMBC | α-CH | Ar-C1 and -C=O | Linkage of propanoic acid group to the aromatic ring and carboxylic acid. |

| HMBC | -OCH₃ | Ar-C2, C6 | Position of methoxy groups on the aromatic ring. |

Solid-State NMR Characterization

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials. It provides information about the local environment of atomic nuclei (e.g., ¹³C, ¹H) in the solid state. However, a review of the scientific literature did not yield specific Solid-State NMR data for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental formula of a compound. While HRMS would be a definitive method for confirming the elemental composition of this compound, specific experimental HRMS data for this compound could not be located in the available scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS data has been reported.

In a documented synthesis, the compound was analyzed by GC-MS, revealing a retention time of 7.77 minutes. The mass spectrum showed a molecular ion peak (M+) at m/z 210 with a relative abundance of 99%. This molecular ion corresponds to the molecular weight of this compound.

| Analytical Technique | Parameter | Observed Value |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Time | 7.77 min |

| Molecular Ion (M+) | m/z 210 (99%) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about electronic transitions within the molecule. This data can be used to understand the electronic structure of conjugated systems. A search of the scientific literature did not yield any specific UV-Vis spectroscopic data for this compound.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method would provide precise bond lengths, bond angles, and crystal packing information for this compound. However, there are no published reports of the single crystal X-ray structure of this compound in the scientific literature.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate a wide range of molecular properties with a high degree of accuracy, providing a foundational understanding of the molecule's characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of organic molecules. By utilizing functionals that approximate the exchange and correlation energy, DFT methods, such as B3LYP, offer a balance between computational cost and accuracy. researchgate.net These calculations are fundamental to understanding the geometry, stability, and reactivity of 2-(2,6-Dimethoxyphenyl)propanoic acid.

Geometry optimization is a critical first step in computational analysis, seeking to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For flexible molecules like this compound, this process also involves exploring the conformational landscape to identify various stable conformers and the energy barriers between them. chemrxiv.org

Table 1: Selected Optimized Geometrical Parameters (Analogous Compound)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-O (methoxy) | 1.365 | - |

| C=O (carboxyl) | 1.212 | - |

| C-O (carboxyl) | 1.355 | - |

| C-C-O (methoxy) | - | 115.5 |

| O=C-O (carboxyl) | - | 122.8 |

| Dihedral (Ring-Cα) | - | Variable |

Note: Data is illustrative and based on typical values for similar functional groups derived from computational studies on related dimethoxybenzene derivatives.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. taylorandfrancis.com

For dimethoxybenzene derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the methoxy (B1213986) groups, reflecting their electron-donating nature. clinicsearchonline.org The LUMO, conversely, is often distributed over the phenyl ring and the electron-withdrawing carboxylic acid group. researchgate.netnih.gov This distribution dictates how the molecule will interact with electrophiles and nucleophiles. A low HOMO-LUMO gap would suggest a higher propensity for intramolecular charge transfer, which can be crucial for the molecule's optical and electronic properties. researchgate.net

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Property | Energy (eV) | Description |

| EHOMO | -6.25 | Indicates electron-donating capability |

| ELUMO | -0.98 | Indicates electron-accepting capability |

| Egap (HOMO-LUMO) | 5.27 | Correlates with chemical stability/reactivity |

Note: These values are representative examples based on DFT calculations for analogous dimethoxybenzene derivatives and serve to illustrate the concept. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the charge distribution within the molecule, using a color-coded scheme to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. researchgate.net

In this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the carboxyl group and the two methoxy groups, indicating these are the primary sites for interaction with electrophiles or for hydrogen bond donation. bohrium.com Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, making it the most likely site for nucleophilic attack or deprotonation. researchgate.netnih.gov The aromatic protons and the aliphatic chain would show intermediate potentials.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer (hyperconjugation) between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. dtic.mil Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with significant NLO response often possess a donor-π-acceptor architecture, which facilitates intramolecular charge transfer upon excitation by an intense light source. researchgate.net

The this compound molecule contains electron-donating methoxy groups and an electron-withdrawing carboxyl group attached to a π-conjugated phenyl ring. This structure suggests potential for NLO activity. DFT calculations can quantify the components of the hyperpolarizability tensor to yield the total molecular hyperpolarizability (βtot). Studies on similar methoxy-substituted organic molecules have demonstrated that such structural motifs can lead to significant NLO responses, making them promising candidates for NLO materials. nih.gov The magnitude of the hyperpolarizability would be sensitive to the specific conformation of the propanoic acid side chain relative to the aromatic ring. nih.gov

Table 3: Calculated Non-Linear Optical Properties (Illustrative)

| Parameter | Value (a.u.) | Description |

| αtot | ~150 | Average molecular polarizability |

| βtot | > 200 | First-order hyperpolarizability |

Note: The values are illustrative, based on computational studies of other methoxy-substituted aromatic acids, and indicate potential for NLO activity. nih.gov

Ab Initio Methods for Electronic Structure

Ab initio (from first principles) quantum chemistry methods are used to study the electronic structure of molecules without reliance on empirical data. These calculations solve the Schrödinger equation, providing detailed information about electron distribution, molecular orbitals, and electrostatic potential.

Research Findings: For this compound, ab initio methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) can be employed to determine its ground-state geometry and electronic properties. researchgate.net DFT, in particular, is a powerful method for predicting the geometry and harmonic vibrations of organic compounds. researchgate.net These calculations would reveal the molecule's three-dimensional arrangement of atoms, bond lengths, and bond angles.

Furthermore, these methods can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map is crucial for understanding intermolecular interactions, as it highlights electron-rich regions (negative potential), such as the oxygen atoms of the carboxyl and methoxy groups, and electron-poor regions (positive potential), like the acidic proton of the carboxyl group. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity, identifying sites susceptible to nucleophilic or electrophilic attack.

| Property | Significance |

|---|---|

| Ground State Energy | Indicates the molecule's stability. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing solubility and interactions. |

| HOMO-LUMO Gap | Relates to the molecule's electronic excitability and kinetic stability. |

| Electrostatic Potential | Maps charge distribution, predicting sites for non-covalent interactions. |

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com By simulating the molecule's behavior in a defined environment (e.g., in water or a lipid bilayer), MD can provide a detailed understanding of its flexibility, conformational preferences, and interactions with its surroundings.

Research Findings: For this compound, MD simulations would be instrumental in exploring its conformational landscape. The molecule possesses several rotatable bonds, particularly around the propanoic acid side chain and the methoxy groups. Simulations can reveal the most stable conformations (rotamers) and the energy barriers between them. This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a protein's binding site.

MD simulations can also model the interactions between this compound and solvent molecules, allowing for the calculation of properties like the solvation free energy. If a potential protein target is known, MD simulations can be used to study the stability of the protein-ligand complex, observing how the ligand's position and conformation evolve over time within the binding site. mdpi.com

In Silico Structure-Activity Relationship (SAR) and Ligand Efficiency Studies

Research Findings: A theoretical in silico SAR study of this compound would involve creating a virtual library of analogs and predicting their activity against a hypothetical target. Modifications could include:

Altering the substitution pattern on the phenyl ring (e.g., moving the methoxy groups to different positions).

Changing the substituents (e.g., replacing methoxy groups with hydroxyl or halogen groups).

Modifying the propanoic acid side chain (e.g., changing its length or introducing different functional groups).

By comparing the predicted binding affinities of these analogs, researchers can infer which structural features are critical for activity.

Ligand efficiency metrics provide a quantitative measure of the quality of a compound's design. Key metrics include:

Ligand Efficiency (LE): Normalizes binding energy by the number of non-hydrogen atoms. nih.gov

Lipophilic Ligand Efficiency (LLE): Relates potency to lipophilicity (e.g., pIC₅₀ - LogP). core.ac.uknih.gov

A higher LLE is often desirable as it indicates that potency is being achieved without excessive lipophilicity, which can lead to poor solubility and metabolic instability. core.ac.uk

| Compound | Modification | Predicted pIC₅₀ | LogP | LLE (pIC₅₀ - LogP) |

|---|---|---|---|---|

| Parent Compound | 2,6-dimethoxy | 6.0 | 2.1 | 3.9 |

| Analog A | 2,6-dihydroxy | 5.5 | 1.5 | 4.0 |

| Analog B | 2,6-dichloro | 6.2 | 3.0 | 3.2 |

| Analog C | 3,5-dimethoxy | 5.1 | 2.1 | 3.0 |

Molecular Docking and Protein-Ligand Interaction Prediction (Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov It is widely used in drug discovery to screen virtual compound libraries and to understand the molecular basis of a ligand's activity. nih.govresearchgate.net

Research Findings: In a theoretical study, this compound could be docked into the active site of a relevant biological target. Given its structural similarity to arylpropanoic acids, a plausible target class could be the cyclooxygenase (COX) enzymes, which are inhibited by many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The docking process would involve:

Obtaining the 3D crystal structure of the target protein (e.g., COX-1 or COX-2).

Generating a low-energy 3D conformation of this compound.

Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the protein's binding site.

Employing a scoring function to estimate the binding affinity for each pose, with lower energy scores typically indicating more favorable binding.

The results would predict the most stable binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the active site. mdpi.com For example, the carboxylate group of the propanoic acid moiety would be predicted to form strong hydrogen bonds or ionic interactions with positively charged or polar residues like Arginine and Tyrosine. mdpi.com

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid | Hydrogen Bond / Ionic Interaction | Arg, Ser, Tyr |

| Dimethoxyphenyl Ring | Hydrophobic / π-π Stacking | Leu, Val, Phe, Trp |

| Methoxy Groups | Hydrogen Bond (Acceptor) | Ser, Thr, Gln |

| Propanoic Methyl Group | Hydrophobic Interaction | Ala, Val, Leu |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov QSAR models use calculated molecular descriptors to predict the activity of new or untested compounds. researchgate.netmdpi.com

Research Findings: A cheminformatics analysis of this compound would begin with the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties and topology.

For a QSAR study, a dataset of structurally similar compounds with known biological activities would be required. The process involves:

Data Collection: Assembling a set of molecules and their corresponding activity data (e.g., IC₅₀ values).

Descriptor Calculation: Computing a wide range of descriptors for each molecule in the set.

Model Building: Using statistical or machine learning algorithms to create a mathematical equation that correlates a subset of the descriptors with the observed biological activity. mdpi.com

Validation: Rigorously testing the model's predictive power using techniques like cross-validation and an external test set to ensure its reliability. jocpr.com

A successful QSAR model could then be used to predict the biological activity of this compound and guide the design of new analogs with potentially improved potency.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | LogP (Lipophilicity) | Membrane permeability, hydrophobic interactions. |

| Physicochemical | Molecular Weight (MW) | Size of the molecule. |

| Electronic | Dipole Moment | Molecular polarity. |

| Topological | Topological Polar Surface Area (TPSA) | Polarity, hydrogen bonding capacity. |

| Structural | Number of Rotatable Bonds | Molecular flexibility. |

| Structural | Hydrogen Bond Donors/Acceptors | Potential for hydrogen bonding. |

Chemical Reactivity and Exploration of Novel Derivatives

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and reduction. However, its reactivity in 2-(2,6-dimethoxyphenyl)propanoic acid is influenced by the steric hindrance imposed by the adjacent 2,6-dimethoxyphenyl ring.

Esterification is a common reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. This reaction is reversible, and conditions are often manipulated to favor the formation of the ester product.

For this compound, the formation of esters is possible. However, the bulky 2,6-dimethoxyphenyl group can sterically hinder the approach of the alcohol to the carbonyl carbon of the carboxylic acid. This steric effect is a known phenomenon in derivatives of 2,6-disubstituted benzoic acids, where the substituents ortho to the carboxylic acid group impede the reaction. researchgate.netnih.govstackexchange.com Consequently, the rate of esterification for this compound may be slower compared to less hindered carboxylic acids. To achieve higher yields, it may be necessary to use more forceful conditions or alternative esterification methods that circumvent the direct acid-catalyzed equilibrium.

Table 1: Factors Influencing Esterification of this compound

| Factor | Description | Expected Impact on Reaction |

| Steric Hindrance | The two methoxy (B1213986) groups at the ortho positions of the phenyl ring crowd the carboxylic acid group. stackexchange.com | Decreases the reaction rate by impeding the nucleophilic attack of the alcohol. researchgate.netquora.com |

| Alcohol Reactivity | Primary alcohols react faster than secondary alcohols, which are faster than tertiary alcohols due to their own steric bulk. | Smaller, less hindered alcohols will be more effective reactants. |

| Catalyst | Typically a strong acid like H₂SO₄ is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. | Essential for achieving a reasonable reaction rate. |

| Reaction Conditions | The reaction is an equilibrium. Removing water or using an excess of one reactant can drive the reaction forward. | Higher temperatures and removal of water will favor ester formation. |

The carboxylic acid group can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid to form a more reactive intermediate, as amines are less nucleophilic than alcohols. Common methods involve the use of coupling reagents developed for peptide synthesis. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the attack by the amine.

Peptide bond formation is essentially an amidation reaction. docbrown.info Reagents such as carbodiimides (e.g., DCC) or phosphonium/uronium salts (e.g., HBTU, HATU) are employed to facilitate the coupling between a carboxylic acid and an amine. The general mechanism involves the activation of the carboxyl group, followed by nucleophilic substitution by the amino group of the amine. docbrown.info Similar to esterification, the steric hindrance from the 2,6-dimethoxyphenyl group could potentially slow down the rate of amidation, requiring careful selection of coupling agents and reaction conditions to achieve efficient synthesis of amide derivatives.

Carboxylic acids can be reduced to primary alcohols. This transformation requires a strong reducing agent because the carboxylic acid is a relatively unreactive carbonyl compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing carboxylic acids to primary alcohols. docbrown.infochemistrysteps.comlibretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide and liberate the primary alcohol. docbrown.infolibretexts.org

It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids. docbrown.infolibretexts.org Therefore, the conversion of this compound to 2-(2,6-dimethoxyphenyl)propan-1-ol would necessitate the use of a potent hydride donor like LiAlH₄ or borane (B79455) (BH₃). chemistrysteps.comntu.edu.sg

Table 2: Common Reagents for Carboxylic Acid Reduction

| Reagent | Formula | Potency | Applicability to Carboxylic Acids | Product |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Yes | Primary Alcohol |

| Sodium Borohydride | NaBH₄ | Mild | No | No Reaction |

| Borane | BH₃·THF | Strong | Yes | Primary Alcohol |

Reactions of the Dimethoxyphenyl Moiety

The 2,6-dimethoxyphenyl group is an electron-rich aromatic system, which primarily undergoes electrophilic aromatic substitution. Its reactivity in nucleophilic aromatic substitution is significantly limited.

Electrophilic aromatic substitution (EAS) is the characteristic reaction of aromatic compounds like benzene (B151609) and its derivatives. The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring. The substituents already present on the ring determine the rate of the reaction and the position of the new substituent.

The 2,6-dimethoxyphenyl moiety in the target molecule contains three substituents on the benzene ring: two methoxy groups (-OCH₃) and a propanoic acid side chain (-CH(CH₃)COOH).

Methoxy Groups (-OCH₃): These are powerful activating groups due to the resonance effect, where the lone pairs on the oxygen atoms donate electron density to the aromatic ring. solubilityofthings.comlibretexts.orgorganicchemistrytutor.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. vaia.com Methoxy groups are ortho, para-directors. libretexts.orgorganicchemistrytutor.com

Propanoic Acid Group: The alkyl portion of this group is weakly activating via an inductive effect.

In this compound, the two methoxy groups are at positions 2 and 6. Their activating and directing effects are additive. masterorganicchemistry.com Both groups direct incoming electrophiles to their respective ortho and para positions.

The -OCH₃ at C2 directs to C1 (occupied), C3 (ortho), and C5 (para).

The -OCH₃ at C6 directs to C1 (occupied), C5 (ortho), and C3 (para).

Both methoxy groups strongly activate the C3 and C5 positions. However, the position between the two methoxy groups (C1 is attached to the propanoic acid side chain) is highly sterically hindered. Therefore, electrophilic attack is most likely to occur at the C3 or C5 position, which are electronically activated and less sterically hindered than other positions. masterorganicchemistry.com Given the symmetry, substitution at C3 or C5 would lead to the same product. The most significant directing influence comes from the highly activating methoxy groups. organicchemistrytutor.commasterorganicchemistry.com

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SₙAr reactions require the aromatic ring to be electron-deficient. chemistrysteps.comlibretexts.orgwikipedia.org This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to a good leaving group (like a halide). libretexts.orgfiveable.mebyjus.com These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. fiveable.me

The aromatic ring of this compound is substituted with two electron-donating methoxy groups. These groups enrich the ring with electron density, making it nucleophilic rather than electrophilic. vaia.com The presence of these activating groups strongly disfavors nucleophilic attack. vaia.com Furthermore, the molecule lacks a suitable leaving group in a position that could be displaced by a nucleophile. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under standard SₙAr conditions. chemistrysteps.comwikipedia.org

Stereochemical Influences on Reactivity

The stereochemistry of this compound, specifically the configuration at the chiral center (the alpha-carbon of the propanoic acid), can significantly influence its chemical reactivity and biological activity. This is a well-established principle in the broader class of 2-arylpropanoic acids.

The spatial arrangement of the substituents around the chiral center can affect how the molecule interacts with chiral reagents, catalysts, and biological receptors. For instance, in enzymatic reactions, the enzyme's active site often exhibits a high degree of stereoselectivity, preferentially binding and transforming one enantiomer over the other.

Research on related 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid derivatives has demonstrated the importance of stereochemistry in determining biological outcomes. Stereospecific syntheses of these compounds have been developed to isolate and study the individual enantiomers. scribd.com This highlights the scientific interest in understanding how the three-dimensional structure of such molecules dictates their function. The principles of chiral recognition and stereoselective synthesis are therefore central to the exploration of the chemical and biological properties of this compound and its derivatives. wikipedia.org

Rational Design and Synthesis of Structurally Modified Derivatives

The rational design and synthesis of derivatives of this compound are driven by the desire to explore structure-activity relationships and to develop new compounds with tailored properties. This involves systematic modifications to different parts of the molecule.

Modifications to the 2,6-dimethoxyphenyl ring can involve altering the number, position, and nature of the substituents. For example, replacing the methoxy groups with other functional groups, or introducing additional substituents onto the aromatic ring, could modulate the electronic and steric properties of the molecule.

The synthesis of various 2-aryl propionic acids has been achieved through methods like palladium-catalyzed Heck coupling of aryl bromides with ethylene (B1197577), followed by hydroxycarbonylation. mdpi.com This approach could be adapted to introduce different aryl groups in place of the 2,6-dimethoxyphenyl moiety, allowing for a systematic investigation of how the nature of the aromatic ring influences the compound's properties.

The propanoic acid backbone offers several opportunities for modification. Changes to the length of the alkyl chain, the introduction of substituents at the alpha or beta positions, or the replacement of the carboxylic acid with other acidic functional groups are all potential avenues for creating novel derivatives.

Research on phosphinic dipeptide analogues has demonstrated various strategies for modifying the backbone of amino acid-like structures, which can be conceptually applied to this compound. mdpi.com For instance, the introduction of different functional groups along the propanoic acid chain could influence the molecule's polarity, acidity, and conformational flexibility.

The synthesis and study of chiral analogues and stereoisomers of this compound are crucial for understanding the role of stereochemistry in its activity. The development of stereospecific synthetic routes allows for the preparation of enantiomerically pure compounds, which can then be evaluated individually.

Methods for chiral resolution, such as the formation of diastereomeric salts with a chiral resolving agent, are commonly employed to separate enantiomers. wikipedia.org Additionally, asymmetric synthesis, which aims to produce a single enantiomer directly, is a powerful tool in this area. For example, the stereospecific synthesis of 2-alkyl and 2-phenyl substituted 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acids has been achieved using chiral auxiliaries to control the stereochemistry of the reaction. scribd.com Similar strategies could be applied to the synthesis of chiral analogues of this compound.

The following table summarizes some common chiral resolving agents and their applications:

| Chiral Resolving Agent | Type of Compound Resolved | Reference |

| (R)-(-)-α-Methoxyphenylacetic acid | Alcohols | mdpi.com |

| (S)-(+)-α-Methoxyphenylacetic acid | Alcohols | mdpi.com |

| N-benzyl cinchoninium chloride | 1,1'-bi-2-naphthol (BINOL) | psu.edu |

| (R)-BINOL | Sulfoxides | psu.edu |

| Dehydrocholic acid | Sulfoxides | psu.edu |

In academic research, the development of conjugates and prodrugs of this compound is an area of interest for modifying its physicochemical and pharmacokinetic properties. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.

Prodrug Strategies: For carboxylic acid-containing molecules like this compound, a common prodrug approach is the formation of esters. These esters can mask the polar carboxylic acid group, potentially increasing the molecule's lipophilicity and ability to cross biological membranes. Once in the body, these esters can be hydrolyzed by enzymes to release the active carboxylic acid. For example, aminoacyloxyalkyl esters of naproxen (B1676952) have been synthesized and evaluated as potential dermal prodrugs. nih.gov

Conjugate Strategies: Conjugation involves linking the parent molecule to another chemical entity, such as a peptide or another small molecule, to alter its properties. Peptide-drug conjugates (PDCs) are a class of targeted therapeutics where a peptide is used to deliver a cytotoxic agent to cancer cells. medchemexpress.com While not directly applied to this compound in the reviewed literature, the principles of peptide conjugation could be explored to target this molecule to specific tissues or cells. For instance, short chain peptides have been used as carriers for the potential anti-tumor agent 2,6-dimethoxyhydroquinone-3-mercaptoacetic acid. nih.gov

The table below provides examples of prodrug and conjugate strategies investigated in academic research for related compounds:

| Strategy | Parent Compound Class | Carrier/Promoety | Purpose | Reference |

| Prodrug | 2-Methoxyestradiol | Dichloroacetate | Overcome metabolic instability | researchgate.net |

| Prodrug | Naproxen | Aminoacyloxyalkyl esters | Enhance dermal delivery | nih.gov |

| Conjugate | 2,6-dimethoxyhydroquinone | Peptides | Potential antitumor agents | nih.gov |

| Conjugate | Paclitaxel | Cell-penetrating peptides | Enhance antitumor effect | nih.gov |

Biochemical Interactions and Mechanistic Research in Vitro and Theoretical Studies

Enzyme Interaction and Inhibition Mechanisms (In Vitro/Pre-clinical)

The inhibitory activity of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclooxygenase (COX) isoenzymes, COX-1 and COX-2, is a cornerstone of their therapeutic action. While direct inhibitory data for 2-(2,6-dimethoxyphenyl)propanoic acid is not extensively available, the mechanism of action can be inferred from structurally related NSAIDs. The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. mdpi.com

NSAIDs can be classified based on their kinetic behavior towards COX isoenzymes into four main categories:

Competitive, rapidly reversible inhibitors: These compounds, such as ibuprofen (B1674241), compete with arachidonic acid at the active site of the enzyme. Their binding is characterized by a single-step mechanism with rapid association and dissociation. chemscene.com

Weak binding, time-dependent inhibitors: This class, which includes naproxen (B1676952), exhibits a more complex interaction that involves a slow, reversible binding, leading to time-dependent inhibition that does not reach completion. nih.gov

Tight binding, time-dependent inhibitors: Compounds like indomethacin (B1671933) and diclofenac (B195802) display a two-step inhibition mechanism. An initial rapid, reversible binding is followed by a slower, time-dependent step that results in a more tightly bound enzyme-inhibitor complex. chemscene.comnih.gov

Covalent, irreversible inhibitors: Aspirin (B1665792) is the primary example in this category, acetylating a serine residue in the active site of both COX-1 and COX-2, leading to their irreversible inactivation. chemscene.com

The selectivity of NSAIDs for COX-1 versus COX-2 is a critical determinant of their safety profile. The structural differences in the active sites of the two isoforms are exploited by selective inhibitors. The active site of COX-2 is slightly larger and has a side pocket, which can accommodate the bulkier side groups present in many COX-2 selective inhibitors. medcentral.com This structural variance influences the binding affinity and, importantly, the dissociation kinetics of the inhibitor. For many selective inhibitors, the rate of association with both COX-1 and COX-2 may be similar, but the rate of dissociation from COX-2 is significantly slower, leading to a more prolonged and potent inhibition of this isoform. nih.gov

| Inhibition Mode | Example NSAID | Mechanism of Action | Key Kinetic Feature |

|---|---|---|---|

| Competitive, Rapidly Reversible | Ibuprofen | Competes with arachidonic acid at the active site. | Rapid association and dissociation. chemscene.com |

| Weak Binding, Time-Dependent | Naproxen | Slow, reversible binding leading to incomplete inhibition over time. nih.gov | Time-dependent loss of enzyme activity. |

| Tight Binding, Time-Dependent | Indomethacin | Initial reversible binding followed by a slow conformational change to a more stable complex. chemscene.comnih.gov | Slow dissociation rate. |

| Covalent, Irreversible | Aspirin | Covalent modification of a serine residue in the active site. chemscene.com | Permanent inactivation of the enzyme. |

Structural analogues of this compound have been investigated for their interactions with a variety of other enzyme targets, suggesting a potential for broader biological activity.

α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. Phenolic compounds, including those with methoxy (B1213986) substitutions, have been reported to inhibit α-glucosidase. For instance, some natural and synthetic compounds containing dimethoxyphenyl moieties have demonstrated α-glucosidase inhibitory activity, with IC50 values in the micromolar range. The inhibitory mechanism often involves non-competitive or mixed-type inhibition.

Butyrylcholinesterase (BChE): BChE is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine. It is also involved in the metabolism of various xenobiotics. Selective BChE inhibition is being explored as a therapeutic strategy for Alzheimer's disease. researchgate.net A number of compounds with substituted phenyl rings have been identified as BChE inhibitors. For some selective inhibitors, IC50 values in the sub-micromolar to low micromolar range have been reported. acs.org The binding of these inhibitors can occur at both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Sirtuin 2 (SIRT2): SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases that are involved in a wide range of cellular processes, including cell cycle control, genomic stability, and metabolic regulation. nih.gov Inhibition of SIRT2 has been proposed as a potential therapeutic approach for neurodegenerative diseases and cancer. Small molecules containing substituted aromatic rings, including those with methoxy groups, have been developed as SIRT2 inhibitors. Some of these compounds exhibit potent and selective inhibition of SIRT2 with IC50 values in the sub-micromolar range. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is implicated in the development of various cancers. The inhibition of EGFR kinase activity is a key strategy in cancer therapy. Compounds with a dimethoxyphenyl scaffold have been investigated as EGFR inhibitors. For example, certain derivatives have shown potent inhibitory activity against EGFR with IC50 values in the nanomolar range. researchgate.net

| Enzyme Target | Potential Biological Effect of Inhibition | Relevance of Structural Analogues |

|---|---|---|

| α-Glucosidase | Antihyperglycemic | Dimethoxyphenyl moieties are present in known inhibitors. |

| Butyrylcholinesterase | Neuroprotective (potential in Alzheimer's disease) | Substituted phenyl rings are common in BChE inhibitors. acs.org |

| SIRT2 | Neuroprotective, Anti-cancer | Methoxy-substituted aromatic compounds have shown potent SIRT2 inhibition. nih.gov |

| EGFR | Anti-cancer | Dimethoxyphenyl scaffolds are found in potent EGFR kinase inhibitors. researchgate.net |

As previously mentioned, the inhibition of COX by many NSAIDs is a time-dependent process, which can be described by a two-step mechanism. The initial encounter between the enzyme (E) and the inhibitor (I) forms a rapidly reversible complex (EI), which then undergoes a slower isomerization to a more stable complex (EI*).

E + I ⇌ EI ⇌ EI*

Receptor Binding and Modulation (In Vitro/Pre-clinical Mechanisms)

The 2,6-dimethoxyphenyl moiety is a structural feature found in ligands that interact with various G protein-coupled receptors (GPCRs).

Free Fatty Acid Receptor 2 (FFA2): FFA2, also known as GPR43, is a receptor for short-chain fatty acids. It is involved in metabolic and inflammatory processes. Phenylpropanoic acid derivatives have been explored as FFA2 modulators. The carboxylate group of these ligands typically interacts with key basic residues in the binding pocket of the receptor.

Metabotropic Glutamate Receptor 7 (mGluR7): mGluR7 is a class C GPCR that plays a role in modulating synaptic transmission. Allosteric modulators of mGluR7 are of interest for the treatment of neurological and psychiatric disorders. Compounds containing a methoxyphenyl group have been identified as both positive and negative allosteric modulators of mGluR7. vanderbilt.eduuni-regensburg.de These modulators bind to a site distinct from the endogenous ligand binding site and can either enhance or inhibit the receptor's response to glutamate.

Opioid Receptors: The opioid receptor family (mu, delta, and kappa) are the primary targets for opioid analgesics. The 2,6-dimethyl-L-tyrosine (Dmt) moiety, which is structurally related to the 2,6-dimethoxyphenyl group, is a key pharmacophore in some potent and selective opioid receptor ligands. The dimethoxy substitution can influence the binding affinity and selectivity of the ligand for the different opioid receptor subtypes. researchgate.net

The binding affinity of a ligand for its target protein is a measure of the strength of the interaction and is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Selectivity refers to the ability of a ligand to bind preferentially to one target over others.

For enzyme inhibitors, selectivity is often expressed as a ratio of IC50 or Ki values for different targets. For example, the COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

For receptor ligands, selectivity is determined by comparing the binding affinities (Ki values) for different receptor subtypes. For instance, a compound's selectivity for the mu-opioid receptor over the delta-opioid receptor would be the ratio of its Ki at the delta receptor to its Ki at the mu receptor.

While specific binding affinity and selectivity data for this compound are not available, studies on structurally similar compounds provide insights into how modifications of the phenylpropanoic acid scaffold can influence these parameters. For example, the nature and position of substituents on the phenyl ring can dramatically affect both the potency and selectivity of COX inhibition. chemscene.com Similarly, for GPCR ligands, subtle changes in the substitution pattern of the aromatic ring can lead to significant alterations in binding affinity and selectivity for different receptor subtypes.

Investigation of Biochemical Pathway Involvement

The metabolic pathway of 2-arylpropionic acids is well-characterized and notably involves stereoselective acyl-CoA conjugation. nih.gov As a propanoic acid derivative, this compound is theoretically subject to this metabolic process. The key step is the formation of a thioester with coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetases. nih.gov

This metabolic activation is particularly important for the chiral inversion of profens. The (R)-enantiomer is stereoselectively converted into its corresponding acyl-CoA thioester. nih.govnih.gov This intermediate can then undergo epimerization to the (S)-acyl-CoA thioester, which is subsequently hydrolyzed to release the more pharmacologically active (S)-enantiomer. This unidirectional conversion is driven by the stereospecificity of the acyl-CoA synthetase, which preferentially uses the (R)-enantiomer as a substrate. nih.gov The formation of these chemically reactive acyl-CoA thioesters is a critical step that allows the less active isomer to be converted into the more potent one within the body. researchgate.net

Cellular signaling networks are complex cascades of protein interactions that transmit signals from the cell surface to the nucleus, regulating fundamental processes like cell proliferation, differentiation, and death. nih.gov The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade involved in these processes. wikipedia.orgabcam.com It typically involves a three-tiered kinase relay: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK), which, once activated, can phosphorylate various downstream targets, including transcription factors. nih.govnih.gov

While direct studies on this compound are not available, research on other profens suggests potential interactions with such signaling pathways, sometimes independent of COX inhibition. For instance, the (R)-enantiomer of flurbiprofen (B1673479) has been shown to mediate certain effects through the p38 MAPK pathway. This indicates that enantiomers of 2-arylpropionic acids may engage with cellular signaling networks, potentially influencing pathways related to inflammation and cell proliferation in vitro. However, without specific studies, the interplay between this compound and these networks remains theoretical.

Stereoisomer-Specific Biochemical Activity and Chirality Effects

The presence of a chiral carbon atom in the propanoic acid moiety means that this compound exists as two non-superimposable mirror images, or enantiomers: (S)-2-(2,6-dimethoxyphenyl)propanoic acid and (R)-2-(2,6-dimethoxyphenyl)propanoic acid. In the realm of pharmacology, such stereoisomers often exhibit significant differences in their biological activity. nih.gov

For the 2-arylpropionic acid class, the pharmacological activity is known to reside almost exclusively in the (S)-enantiomer. frontiersin.org The (S)-form is a potent inhibitor of cyclooxygenase (COX) enzymes, which is the basis for its anti-inflammatory effects. In contrast, the (R)-enantiomer is typically hundreds or even thousands of times less active as a COX inhibitor. nih.gov

The table below summarizes the general differential properties of profen enantiomers, which provides a theoretical framework for the expected behavior of the stereoisomers of this compound.

| Property | (S)-Enantiomer | (R)-Enantiomer |

| Primary Target Activity | High (Potent inhibitor of COX enzymes) | Very Low / Inactive |

| Metabolic Fate | Primarily undergoes standard metabolic clearance. | Undergoes unidirectional chiral inversion to the (S)-enantiomer. nih.gov |

| Key Metabolic Step | Not a primary substrate for acyl-CoA synthetase involved in inversion. nih.gov | Stereoselectively forms an acyl-CoA thioester. nih.gov |

| Pharmacological Role | Eutomer (the pharmacologically active isomer) | Distomer (the less active isomer), but acts as a prodrug to the eutomer. |

Applications in Chemical and Biochemical Research Excluding Therapeutic/clinical Development

Utilization as a Building Block in Complex Organic Synthesis

In the field of organic synthesis, "building blocks" are relatively simple molecules that serve as foundational units for constructing more complex molecular architectures. mdpi.commdpi.com 2-(2,6-Dimethoxyphenyl)propanoic acid fits this description perfectly due to its functionalized structure, which allows for its incorporation into a wide array of larger, more intricate compounds.

The primary reactive handle on the molecule is its carboxylic acid group. This functional group can readily undergo a variety of well-established chemical transformations. For instance, it can be converted into esters, amides, or acid halides, providing a gateway to connect the 2-(2,6-dimethoxyphenyl)propyl moiety to other molecular fragments. This versatility is crucial in the stepwise assembly of bioactive compounds and natural product analogs. nih.govnih.govunimelb.edu.au

Research in medicinal chemistry has demonstrated the synthesis of various complex heterocyclic systems using phenylpropanoic acid derivatives as precursors. For example, similar keto-acid derivatives are employed in Biginelli-like reactions to produce tetrahydropyrimidine (B8763341) structures, which are scaffolds for compounds with potential anti-inflammatory activity. researchgate.net Furthermore, the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines has been achieved through multi-step sequences that rely on functionalized aromatic precursors. mdpi.com The this compound scaffold, with its specific substitution pattern, offers a unique starting point for creating novel analogs of such complex molecules.

Table 1: Synthetic Utility of Phenylpropanoic Acid Scaffolds

| Reaction Type | Functional Group Utilized | Resulting Structure/Linkage | Potential Application |

|---|---|---|---|

| Amidation | Carboxylic Acid | Amide Bond | Peptide synthesis, bioactive molecule synthesis |

| Esterification | Carboxylic Acid | Ester Linkage | Prodrug synthesis, polymer modification |

| Cyclization Reactions | Carboxylic Acid & Ring | Heterocyclic systems (e.g., Pyrimidines) | Medicinal chemistry scaffolds |

These examples underscore the role of compounds like this compound as key intermediates in the synthesis of structurally diverse and functionally complex molecules. mdpi.commdpi.com

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are specialized small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. mq.edu.aunih.gov These probes often consist of three key components: a binding group that recognizes the target, a reporter tag (like a fluorescent dye) for detection, and a linker connecting the two. mq.edu.au The development of effective and selective probes is a significant area of chemical biology.

The 2,6-dimethoxyphenyl group has been incorporated into the structure of fluorescent probes. For instance, research on bifunctional fluorescent probes for labeling peptides has utilized a xanthene-based dye structure bearing a 9-(2,6-dimethoxyphenyl) substituent. researchgate.netrsc.org This component is integral to the fluorophore's structure, influencing its photophysical properties.

The scaffold of this compound is well-suited for the rational design of new chemical probes. researchgate.net

The 2,6-dimethoxyphenyl moiety can serve as part of the core structure of a binding group or fluorophore.

The propanoic acid side chain provides a convenient attachment point for linking a reporter tag or a reactive group for covalent modification of a biological target.

By modifying the carboxylic acid group, researchers can attach various reporter molecules, such as fluorophores for imaging, or affinity tags for pull-down experiments to identify protein targets. nih.govnih.govmdpi.com This adaptability makes this compound a valuable starting material for creating custom chemical tools to explore cellular processes and protein function. chemrxiv.org

Contribution to the Construction of Compound Libraries for Screening

Compound libraries are large, organized collections of chemical compounds used in high-throughput screening (HTS) to identify molecules with desired biological activities. stanford.edunih.govmdpi.com These libraries are a cornerstone of modern drug discovery and chemical biology. The "quality" of a library is often judged by its chemical diversity, meaning it contains a wide variety of molecular shapes, sizes, and functional group arrangements. openaccessjournals.comacs.org